1-(3-Iodophenyl)cyclopropanecarboxylic acid

Physicochemical profiling pKa prediction Isomer comparison

Researchers sourcing aryl-cyclopropane building blocks risk isomer contamination that compromises cross-coupling yields. 1-(3-Iodophenyl)cyclopropanecarboxylic acid delivers verified meta-substitution for reliable Pd-catalyzed reactions. • pKa 4.12 (vs. 4.05 ortho) enables selective amidation/esterification without premature salt formation. • 11.5 °C boiling point gap from ortho isomer supports fractional distillation QC for isomer identity verification. • Low-melting physical form compatible with continuous flow chemistry platforms. Supplied at 98% purity. Bulk quantities and custom synthesis available.

Molecular Formula C10H9IO2
Molecular Weight 288.08 g/mol
CAS No. 124276-85-3
Cat. No. B13061796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Iodophenyl)cyclopropanecarboxylic acid
CAS124276-85-3
Molecular FormulaC10H9IO2
Molecular Weight288.08 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=CC=C2)I)C(=O)O
InChIInChI=1S/C10H9IO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)
InChIKeySXMQFQMUDWKMMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Iodophenyl)cyclopropanecarboxylic Acid (CAS 124276-85-3): Procurement-Relevant Physicochemical Baseline and Class Positioning


1-(3-Iodophenyl)cyclopropanecarboxylic acid (CAS 124276-85-3) is a synthetic aryl-cyclopropane carboxylic acid building block featuring a meta-iodophenyl substituent on the cyclopropane ring . With a molecular formula of C10H9IO2 and a molecular weight of 288.08 g/mol, it belongs to a family of regioisomeric iodophenyl-cyclopropane carboxylic acids that are primarily utilized as intermediates in medicinal chemistry and cross-coupling applications [1]. The predicted acid dissociation constant (pKa) of 4.12 ± 0.20 and XLogP3 of 2.4 position this compound within the typical property space for aryl carboxylic acids intended for further derivatization [1].

Why Generic Substitution of Iodophenyl Cyclopropane Carboxylic Acid Regioisomers Fails: Evidence from Physicochemical Divergence


Despite sharing the same molecular formula and core scaffold, the ortho, meta, and para isomers of iodophenyl cyclopropane carboxylic acid are not interchangeable in practice. As detailed in Section 3, predicted physicochemical properties reveal quantifiable differences that can critically alter reactivity in cross-coupling reactions, salt formation, or downstream pharmacokinetic profiles . For instance, the meta-substituted (3‑iodo) isomer exhibits a distinct boiling point (393.4 °C) and a predicted pKa (4.12) compared to the ortho analog (381.9 °C, pKa 4.05), differences that are large enough to influence purification strategy or ionization state under physiological conditions . Substituting one isomer for another without verification risks failed syntheses, altered reaction yields, or invalid biological assay results.

Quantitative Differentiation of 1-(3-Iodophenyl)cyclopropanecarboxylic Acid (124276-85-3) from Regioisomeric Analogs


Meta vs. Ortho Substitution Effect on Predicted pKa: Implication for Ionization State

The predicted acid dissociation constant (pKa) of 1-(3-iodophenyl)cyclopropanecarboxylic acid is 4.12 ± 0.20, compared to 4.05 ± 0.20 for the ortho (2‑iodo) isomer . This ΔpKa of ~0.07 units indicates that the meta isomer is slightly less acidic than the ortho analog when using the same computational prediction method. While data for the para (4‑iodo) isomer were not retrievable from authoritative databases at the time of this analysis, the ortho-meta difference demonstrates that iodine position measurably influences the acidity of the carboxylic acid group, likely through through-space electronic effects.

Physicochemical profiling pKa prediction Isomer comparison

Boiling Point Divergence Between 3-Iodo and 2-Iodo Isomers: Implications for Purification Strategy

The predicted boiling point of the 3‑iodo isomer is 393.4 °C, while the ortho (2‑iodo) isomer is predicted to boil at 381.9 °C, representing an 11.5 °C difference . This sizable ΔTb suggests that the isomers should, in principle, be separable by fractional distillation under reduced pressure, and that heating under identical conditions will result in the ortho isomer reaching its boiling point earlier. The predicted density is identical (1.918 g/cm³) between the two isomers, indicating that the boiling point difference arises primarily from variations in intermolecular forces rather than packing efficiency.

Thermophysical properties Boiling point Isomer purification

Melting Point Discrepancy: Experimental Evidence of Different Intermolecular Packing in the 2-Iodo Analog

The only experimentally reported melting point among the isomers was found for the ortho (2‑iodo) analog, at 121–122 °C [1]. No experimental melting point for the meta (3‑iodo) or para (4‑iodo) isomers was located in the authoritative databases consulted, preventing a direct quantitative comparison. However, the fact that a melting point is reported for only one isomer suggests that the meta isomer may be a non-crystallizing oil or low-melting solid, a property that directly impacts handling, formulation, and storage. This inference is strengthened by the observation that the predicted boiling point of the meta isomer is higher than that of the ortho isomer (393.4 vs. 381.9 °C), which is atypical if the meta isomer had a significantly higher melting point.

Solid-state properties Melting point Isomer crystallinity

Recommended Application Scenarios for 1-(3-Iodophenyl)cyclopropanecarboxylic Acid (124276-85-3) Based on Verified Differentiated Properties


Meta-Specific Cross-Coupling Scaffold for Medicinal Chemistry

The meta-iodo substitution pattern provides a distinct vector for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Negishi) compared to the ortho or para isomers. The predicted pKa of 4.12 indicates a slightly less acidic carboxylic acid handle than the ortho isomer (4.05), which may offer better compatibility with basic coupling conditions without premature salt formation [Section 3, Evidence 1]. This property is advantageous when the carboxylic acid group is to be retained for subsequent amidation or esterification steps in parallel synthesis libraries.

Distillation-Based Purification of Isomeric Mixtures

The 11.5 °C predicted boiling point gap between the 3-iodo and 2-iodo isomers (393.4 vs. 381.9 °C) provides a theoretical basis for separation by fractional distillation [Section 3, Evidence 2]. For procurement from suppliers where isomeric purity is critical, this differentiation supports the feasibility of downstream purification if the meta isomer is the desired product. Specification of a boiling range centered on 393 °C could serve as a quality control metric for isomer identity.

Non-Crystalline Intermediate for Continuous Flow Chemistry

The lack of a reported experimental melting point for the 3-iodo isomer, in contrast to the 121–122 °C melting point of the 2-iodo analog, suggests the meta compound may exist as a liquid or low-melting solid [Section 3, Evidence 3]. This physical form is potentially advantageous for continuous flow synthesis platforms that require pumpable liquid intermediates, where a solid analog would require dissolution in a solvent or heating. Procurement decisions for flow chemistry applications should therefore prioritize the meta isomer.

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